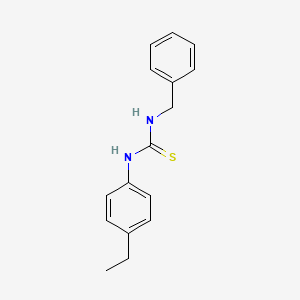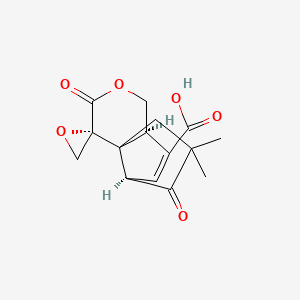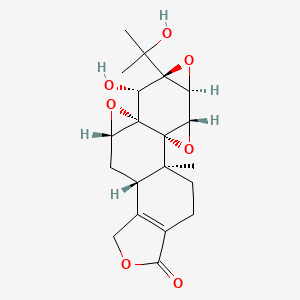![molecular formula C27H20N2O4S B1226424 1-(6-Methyl-2-pyridinyl)-4-[oxo(thiophen-2-yl)methyl]-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B1226424.png)
1-(6-Methyl-2-pyridinyl)-4-[oxo(thiophen-2-yl)methyl]-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-methyl-2-pyridinyl)-4-[oxo(thiophen-2-yl)methyl]-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione is an aromatic ether.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
A range of compounds, including derivatives of pyrrolidine-2,5-dione, have been synthesized and assessed for anticonvulsant activities in several studies. These compounds were evaluated in models of seizures, such as maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, with some demonstrating significant protection in these models. For instance, specific derivatives showcased considerable anticonvulsant properties, indicating potential therapeutic applications in managing epilepsy (Obniska et al., 2015). Similar studies reiterated these findings, underscoring the therapeutic prospects of these compounds in epilepsy treatment by blocking neuronal voltage-sensitive sodium and calcium channels (Rybka et al., 2017).
Influence on Drug-Metabolizing Enzymes
Picoline N-oxides, as oxidized metabolites of pyridine derivatives, were examined for their role in inducing cytochrome P450 enzymes in rat liver. These studies revealed that specific isomers effectively induced enzymes like CYP2B and CYP2E1, suggesting implications for the metabolism of drugs and potentially contributing to the hepatotoxicity of pyridines (Murray et al., 1997).
Antihypertensive Properties
Thienopyrimidinedione derivatives, sharing a structural resemblance with the molecule , were synthesized and assessed for their antihypertensive effects. Notably, some compounds in this category showed potent oral antihypertensive activity in spontaneously hypertensive rats, indicating the potential of these derivatives in developing new therapeutic agents for hypertension (Russell et al., 1988).
Anti-inflammatory Activities
Compounds structurally similar to the molecule in discussion were synthesized and evaluated for their anti-inflammatory activities. Notable examples include thiazolo[3,2-a]pyrimidine derivatives, which, upon testing, displayed moderate anti-inflammatory activity, suggesting their potential in therapeutic applications for inflammation-related conditions (Tozkoparan et al., 1999).
Eigenschaften
Produktname |
1-(6-Methyl-2-pyridinyl)-4-[oxo(thiophen-2-yl)methyl]-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione |
|---|---|
Molekularformel |
C27H20N2O4S |
Molekulargewicht |
468.5 g/mol |
IUPAC-Name |
1-(6-methylpyridin-2-yl)-5-(3-phenoxyphenyl)-4-(thiophene-2-carbonyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H20N2O4S/c1-17-8-5-14-22(28-17)29-24(23(26(31)27(29)32)25(30)21-13-7-15-34-21)18-9-6-12-20(16-18)33-19-10-3-2-4-11-19/h2-16,23-24H,1H3 |
InChI-Schlüssel |
FXFPFNOMFHNZPP-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)N2C(C(C(=O)C2=O)C(=O)C3=CC=CS3)C4=CC(=CC=C4)OC5=CC=CC=C5 |
Kanonische SMILES |
CC1=NC(=CC=C1)N2C(C(C(=O)C2=O)C(=O)C3=CC=CS3)C4=CC(=CC=C4)OC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Acetic acid [4-[[3-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]anilino]-oxomethyl]phenyl] ester](/img/structure/B1226344.png)
![2-[[[[(1-Ethyl-4-pyrazolyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylic acid methyl ester](/img/structure/B1226346.png)

![5-amino-3-[3-(methylamino)propyl]-1H-pyrazole-4-carbonitrile](/img/structure/B1226349.png)
![2-[(3Z)-3-(3-acetyl-5-oxo-2-sulfanylideneimidazolidin-4-ylidene)-2-oxoindol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B1226351.png)
![2-[[2-[5-(4-Morpholinylsulfonyl)-2-thiophenyl]-1-oxoethyl]amino]-5-phenyl-3-thiophenecarboxamide](/img/structure/B1226352.png)






